molecular formula C9H14Cl2N2 B2653149 (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 2097073-17-9

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B2653149
CAS No.: 2097073-17-9
M. Wt: 221.13
InChI Key: LPEKHJMFAUWFGV-WWPIYYJJSA-N
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Description

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery research. This compound features a stereogenic pyrrolidine ring, a saturated nitrogen heterocycle that is a preferred scaffold in pharmaceutical science . The pyrrolidine ring contributes significantly to a molecule's three-dimensional coverage and stereochemistry, which are crucial for achieving target selectivity and optimizing pharmacokinetic profiles . The pyridine moiety further enhances the compound's utility, as pyridine derivatives are ubiquitous in biologically active molecules and approved therapeutics due to their solubility and capacity to establish hydrogen bonds . The (S)-enantiomer is of particular interest for developing selective ligands, as proteins are enantioselective and the specific spatial orientation of substituents can lead to a different biological profile . Researchers utilize this chiral scaffold in the design and synthesis of novel compounds for various therapeutic areas, making it a versatile reagent for investigating new biological targets. This product is intended for research applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKHJMFAUWFGV-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The process may also include steps for purification and crystallization to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Neuropharmacology

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and have implications in neurodegenerative diseases.

  • Mechanism of Action : The compound acts as a ligand for nAChRs, potentially influencing cognitive functions such as learning and memory. Research indicates that it may serve as a partial agonist at specific nAChR subtypes, which could be beneficial in treating conditions like Alzheimer's and Parkinson's diseases .
  • Case Study : A study demonstrated that compounds similar to this compound exhibited antidepressant effects and reduced nicotine self-administration in animal models, suggesting potential therapeutic benefits for addiction treatment .

Medicinal Chemistry

The compound is being explored as a precursor for synthesizing other pharmacologically active agents. Its structural characteristics allow for modifications that can enhance efficacy against various targets.

  • Synthetic Pathways : The synthesis typically involves nucleophilic substitution reactions, where the pyrrolidinyl group is introduced to the pyridine ring. This process can be optimized using continuous flow chemistry techniques to improve yield and purity .

Agricultural Applications

Research has indicated that this compound possesses insecticidal properties, making it a candidate for developing new agrochemicals.

  • Insecticidal Activity : Studies have shown effectiveness against pests such as aphids and whiteflies, highlighting its potential utility in pest management strategies .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
nAChR AgonismModulates neurotransmission
Neuroprotective EffectsPotential treatment for Alzheimer's and Parkinson's
Insecticidal PropertiesEffective against aphids and mosquitoes

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The enantiomer (R)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2718120-94-4) shares identical physical properties (e.g., solubility, melting point) but exhibits divergent biological activity due to stereochemical differences. For instance, in receptor-binding assays, the S-enantiomer may show higher affinity for chiral targets like nicotinic acetylcholine receptors, whereas the R-form could be less active or inactive .

Property (S)-Enantiomer (R)-Enantiomer
CAS Number Not explicitly listed 2718120-94-4
Biological Activity High receptor affinity Reduced/inactive
Source Custom synthesis Typically in stock

Structural Analogs with Substituted Linkages

Compounds like (S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1029715-21-6) replace the direct pyrrolidine-pyridine bond with an oxygen bridge. Such analogs are often explored for improved pharmacokinetic profiles .

Property Target Compound 3-yloxy Analog
Linkage Direct C–C bond Ether (–O–) bridge
Solubility (H₂O) High (due to HCl salt) Moderate
Applications Ligand synthesis Prodrug development

Pyridine Ring Modifications

(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride (CAS: 2383086-10-8) substitutes the pyridine ring with a phenyl group. This increases hydrophobicity and may enhance blood-brain barrier penetration but reduces hydrogen-bonding capacity, limiting use in aqueous-phase reactions .

Halogenated and Functionalized Derivatives

Brominated analogs like 5-bromopyrazolo[1,5-a]pyridine (CAS: 1264193-11-4) introduce halogen atoms, improving stability and enabling cross-coupling reactions. However, the dihydrochloride salt of the target compound offers superior solubility for biological assays compared to neutral halogenated derivatives .

Dihydrochloride Salts in Other Pharmacophores

Betahistine Hydrochloride (C₈H₁₂N₂·2HCl; CAS: 5579-84-0) is a histamine analog used clinically for vertigo. Unlike the target compound, its pyridine-ethylamine structure lacks a pyrrolidine ring, resulting in distinct mechanisms (e.g., vasodilation vs. receptor modulation) .

Key Research Findings

  • Stereochemistry Matters : The S-configuration in the target compound is critical for enantioselective catalysis, as shown in asymmetric hydrogenation studies .
  • Salt Form Advantages : Dihydrochloride salts generally exhibit higher crystallinity and stability than free bases, facilitating purification (e.g., via SHELX refinement tools ).
  • Structural Flexibility : Oxygen-bridged analogs () are less toxic in cell-based assays but require higher doses for efficacy due to reduced bioavailability .

Biological Activity

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and findings from various studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrrolidine moiety. This structural configuration is crucial for its interaction with biological targets. The compound can be synthesized through various methods, including cyclization processes that yield high purity and yield suitable for research applications.

The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. The pyridine ring facilitates π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target proteins. This dual interaction enhances the compound's affinity for biological targets, leading to various pharmacological effects.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that compounds related to (S)-2-(Pyrrolidin-2-yl)pyridine exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus .
  • Neuroprotective Effects :
    • Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems. It has been investigated for its potential role in treating neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammation in various models, suggesting its potential utility in treating inflammatory disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against MRSA strains with MIC values lower than standard antibiotics .
Study 2Explored the compound's neuroprotective effects in animal models of neurodegeneration, indicating a reduction in neuronal cell death .
Study 3Evaluated anti-inflammatory effects in vitro, showing reduced cytokine production in stimulated immune cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure:

  • Substitution on the Pyridine Ring : Variations in substituents can enhance or diminish receptor binding affinity.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine structure can affect the compound's ability to form hydrogen bonds, impacting its biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride?

  • Methodological Answer : The synthesis involves reacting 2-chloropyridine with pyrrolidine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). The dihydrochloride salt is obtained via HCl treatment. Key parameters include stoichiometric control (1:1.2 molar ratio of 2-chloropyridine to pyrrolidine) and purification by recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity. Impurities such as unreacted pyrrolidine are removed via vacuum distillation .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use 1H/13C NMR to confirm stereochemistry and purity:

  • Pyrrolidine protons: δ 1.6–2.1 (multiplet, CH₂), δ 2.8–3.2 (multiplet, N–CH₂).
  • Pyridine protons: δ 7.4 (d, J = 5.1 Hz), δ 8.3 (d, J = 5.1 Hz).
  • ESI-MS (positive mode) should show [M+H]⁺ at m/z 163.1 (free base) and [M+2HCl]⁺ at m/z 235.0. HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures >98% purity .

Q. What are the primary applications of this compound in catalysis?

  • Methodological Answer : It serves as a chiral ligand in asymmetric epoxidation and C–H oxidation reactions. For example, in Fe(II)-catalyzed epoxidation of alkenes, the (S)-configuration enhances enantioselectivity (up to 90% ee). Optimize reaction conditions using H₂O₂ as an oxidant and acetic acid as a co-catalyst at 0–4°C to minimize radical side reactions .

Advanced Research Questions

Q. How does stereochemical configuration influence catalytic efficiency in NHFe complexes?

  • Methodological Answer : The (S)-configuration stabilizes perferryl intermediates (Fe(V)=O) via hydrogen bonding between the pyrrolidine N–H and the oxo ligand. Computational studies (DFT at B3LYP/6-311Glevel) show this lowers the activation barrier for O–O bond cleavage by 8–12 kcal/mol compared to racemic analogs. Validate using EPR spectroscopy** to detect Fe(III)-superoxo intermediates .

Q. How can researchers resolve contradictions in reported catalytic turnover numbers (TONs)?

  • Methodological Answer : Discrepancies often arise from variations in substrate accessibility or oxidant decomposition rates . Standardize protocols by:

  • Using anhydrous H₂O₂ (stabilized with 0.1 M H₃PO₄).
  • Monitoring reaction progress via in-situ IR (C=O stretch at 1720 cm⁻¹ for epoxide formation).
  • Comparing TONs under inert (N₂) vs. aerobic conditions to isolate oxidant effects .

Q. What strategies improve ligand stability under oxidative conditions?

  • Methodological Answer :

  • Electron-donating substituents : Introduce methyl groups at the pyrrolidine C3 position to reduce radical-mediated degradation.
  • Co-ligands : Add carboxylates (e.g., acetate) to stabilize Fe(III) intermediates.
  • Assess stability via accelerated aging tests (40°C, 75% humidity for 48 hrs) and quantify degradation by HPLC-MS .

Data Contradiction Analysis

Q. Why do some studies report low enantioselectivity despite using the (S)-isomer?

  • Methodological Answer : Contradictions arise from solvent polarity and counterion effects . For example, using MeCN instead of CH₂Cl₂ reduces ee by 20–30% due to weakened Fe–ligand coordination. Test counterions (Cl⁻ vs. OTf⁻) to optimize chiral induction. Replicate results using circular dichroism (CD) to confirm ligand integrity post-reaction .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield/ee
SolventDichloromethaneMaximizes ee (85–90%)
OxidantH₂O₂ (30% w/w, 1.5 equiv)Minimizes overoxidation
Temperature0–4°CReduces radical pathways
Co-catalystAcetic acid (0.2 equiv)Stabilizes Fe(V)=O intermediate

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